(S)-Isoindoline-1-carboxylic acid
Overview
Description
(S)-Isoindoline-1-carboxylic acid is a chiral compound belonging to the class of isoindoline derivatives Isoindolines are bicyclic compounds containing a benzene ring fused to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-Isoindoline-1-carboxylic acid can be synthesized through several methods. One common approach involves the asymmetric hydrogenation of isoindoline-1-carboxylic acid derivatives using chiral catalysts. Another method includes the resolution of racemic mixtures using chiral resolving agents. Additionally, the compound can be prepared via the cyclization of appropriate precursors under specific reaction conditions, such as using strong acids or bases as catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and purity, ensuring the efficient production of the desired enantiomer. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-Isoindoline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoindoline-1-carboxylates.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions
Major Products
The major products formed from these reactions include isoindoline-1-carboxylates, isoindoline-1-alcohols, and various substituted isoindoline derivatives .
Scientific Research Applications
(S)-Isoindoline-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of (S)-Isoindoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulating biochemical pathways. For instance, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1-carboxylic acid: The racemic mixture of the compound.
Isoindoline-2-carboxylic acid: A structural isomer with the carboxylic acid group at a different position.
Indoline-1-carboxylic acid: A related compound with a different ring structure
Uniqueness
(S)-Isoindoline-1-carboxylic acid is unique due to its chiral nature, which imparts specific stereochemical properties. This enantiomer exhibits distinct biological activities and reactivity compared to its racemic mixture and other structural isomers. Its chiral purity makes it valuable in applications requiring high specificity and selectivity .
Properties
IUPAC Name |
(1S)-2,3-dihydro-1H-isoindole-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)8-7-4-2-1-3-6(7)5-10-8/h1-4,8,10H,5H2,(H,11,12)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKFBEJYOHXPIA-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2[C@H](N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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